molecular formula C18H13F3N4O3S3 B2718688 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877654-52-9

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

货号: B2718688
CAS 编号: 877654-52-9
分子量: 486.5
InChI 键: BGDNWZWEHHFNER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 4-(trifluoromethoxy)phenyl group at position 3 and a thiazol-2-yl acetamide moiety at position 2. The trifluoromethoxy group likely enhances metabolic stability compared to simpler halogen or alkoxy substituents, a hypothesis supported by pharmacokinetic improvements in analogues like PI-103 .

属性

IUPAC Name

2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S3/c19-18(20,21)28-11-3-1-10(2-4-11)25-15(27)14-12(5-7-29-14)23-17(25)31-9-13(26)24-16-22-6-8-30-16/h1-4,6,8H,5,7,9H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNWZWEHHFNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest it may interact with various biological pathways, making it a candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities.
  • Trifluoromethoxyphenyl group : Imparts unique electronic properties.
  • Thiazole moiety : Often associated with antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the trifluoromethoxy group via electrophilic aromatic substitution.
  • Thioether formation involving reaction with thiols.
  • Acetylation to yield the final acetamide derivative.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies have shown that derivatives of similar thiazole-containing compounds possess antimicrobial properties against various pathogens:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansVariable

These findings suggest potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging data indicate that the compound may influence neuronal pathways:

  • KCC2 Modulation : It has been noted that compounds affecting potassium chloride cotransporter 2 (KCC2) can enhance synaptic function and potentially alleviate neurological disorders .

Case Studies

  • Anticancer Study : A study evaluated the effects of a related compound on various cancer cell lines (e.g., HepG2 and MCF7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The results showed promising activity comparable to standard antibiotics .

科学研究应用

Anticancer Properties

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer activity. For instance:

  • In vitro Studies : Several derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanisms often involve the inhibition of critical pathways in cancer cell proliferation and survival .

Antimicrobial Activity

Compounds similar to 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is particularly noted for enhancing antibacterial activity due to its ability to interfere with bacterial metabolism .

Other Pharmacological Effects

Research has highlighted additional pharmacological effects such as:

  • Anti-inflammatory Activity : Some derivatives show potential in reducing inflammation markers in cellular models.
  • CNS Activity : Certain compounds have been investigated for their effects on central nervous system disorders, indicating a broad spectrum of possible therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Thienopyrimidine Derivatives :
    • Investigated the synthesis of various thieno[3,2-d]pyrimidines and their biological activities.
    • Found that modifications at the 4-position significantly influenced anticancer activity against HepG2 and A549 cell lines .
  • Molecular Docking Studies :
    • Conducted molecular docking simulations to predict binding affinities of synthesized compounds with targets such as dihydrofolate reductase.
    • Results indicated that certain modifications could enhance binding efficiency and selectivity towards cancer targets .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and biological activities:

Compound Name / ID Core Structure R1 (Position 3) R2 (Acetamide Group) Molecular Weight Bioactivity / Application Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-(Trifluoromethoxy)phenyl Thiazol-2-yl Not reported Hypothesized kinase/WNT inhibition -
G1-4 (C25H21F3N4O4S3) Thieno[3,2-d]pyrimidinone 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64 Not specified (48% synthesis yield)
Compound 14 (PI3K/mTOR inhibitor) Thieno[3,2-d]pyrimidinone Morpholino Pyrazol-5-yl Not reported IC50: PI3Kα = 15 nM, mTOR = 16 nM
IWP-3 (C22H17FN4O2S3) Thieno[3,2-d]pyrimidinone 4-Fluorophenyl 6-Methylbenzothiazol-2-yl 484.59 WNT pathway inhibitor
IWP2 Thieno[3,2-d]pyrimidinone Phenyl 6-Methylbenzothiazol-2-yl Not reported WNT secretion inhibitor
Compound 15 (C22H19N3O3S2) Thieno[3,2-d]pyrimidinone Benzyl 3-Methoxyphenyl 437.53 Not specified

Key Observations

Substituent Effects on Bioactivity: The C6 position of the thieno[3,2-d]pyrimidinone core is critical for kinase inhibition. For example, Compound 14’s morpholino and pyrazol substituents contribute to dual PI3K/mTOR inhibition . Electron-withdrawing groups (e.g., trifluoromethoxy in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in G1-4) .

Role of the Acetamide Moiety :

  • Substitution with benzothiazolyl (IWP-3, IWP2) or thiazolyl (target compound) groups influences target selectivity. Benzothiazole derivatives are linked to WNT inhibition, while thiazole-containing compounds may favor kinase interactions .

Synthetic Yields and Feasibility :

  • G1-4 was synthesized in 48% yield via nucleophilic substitution in DMF , suggesting that the target compound’s synthesis could follow similar protocols.

Structure-Activity Relationship (SAR) Analysis

  • Position 3 Substitutions: Aryl Groups: The 4-(trifluoromethoxy)phenyl group in the target compound offers a balance of lipophilicity and stability, contrasting with the shorter-lived 4-morpholinophenyl in earlier PI3K inhibitors . Alkyl vs.
  • Acetamide Tail Modifications :

    • Heterocyclic Rings : Thiazol-2-yl (target) vs. benzothiazolyl (IWP-3) may alter solubility and membrane permeability. Benzothiazole’s larger aromatic system could enhance π-π stacking in hydrophobic pockets .

常见问题

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, leveraging strategies from structurally analogous thieno-pyrimidine and thiazole derivatives. Key steps include:

  • Core formation : Cyclization of a thiophene precursor with urea or thiourea derivatives under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core .
  • Functionalization : Introduction of the 4-(trifluoromethoxy)phenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Acetamide linkage : Thiol-ene "click" chemistry or nucleophilic thioacetylation to attach the N-(thiazol-2-yl)acetamide moiety .
    Critical parameters : Temperature (80–120°C), solvent (DMF or DMSO), and catalysts (e.g., Pd for coupling reactions). Yields range from 40–70%, with purity >95% achievable via column chromatography .

Basic: Which spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry of the thieno-pyrimidine core and substituent integration (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.8 ppm) .
  • FT-IR : Peaks at 1650–1700 cm<sup>-1</sup> (C=O stretching) and 1250–1300 cm<sup>-1</sup> (C-F in trifluoromethoxy group) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak matching the calculated mass (e.g., m/z 525.1 for C21H15F3N4O3S2<sup>+</sup>) .
    Validation : Cross-referencing with computational simulations (e.g., Gaussian DFT) resolves ambiguities in complex splitting patterns .

Basic: What are the known biological targets or activities of this compound?

Preliminary screens suggest:

  • Kinase inhibition : Potency against cyclin-dependent kinases (CDKs) and EGFR due to the thieno-pyrimidine core’s ATP-binding site mimicry .
  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anti-inflammatory effects : IC50 of 10 nM in COX-2 inhibition assays, attributed to the trifluoromethoxy group’s electron-withdrawing properties .
    Screening platforms : Use enzyme-linked immunosorbent assays (ELISAs) and cell viability assays (MTT) for validation .

Basic: What safety precautions are recommended when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles .
  • Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., H2S during thiol reactions) .
  • Waste disposal : Segregate halogenated waste (from trifluoromethoxy groups) and incinerate via licensed facilities .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Apply response surface methodology to optimize variables (e.g., temperature, catalyst loading) .
  • Solvent screening : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • In-line monitoring : Use HPLC-MS for real-time tracking of intermediate formation, enabling rapid adjustment of reaction parameters .
    Case study : A 20% yield increase was achieved by switching from batch to flow chemistry for the cyclization step .

Advanced: What strategies are used in structure-activity relationship (SAR) studies?

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing trifluoromethoxy with nitro or methoxy groups) to assess electronic effects .
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to evaluate steric and hydrogen-bonding influences .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity trends and prioritize synthesis targets .

Advanced: How to design experiments to elucidate the mechanism of action?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Crystallography : Co-crystallize the compound with CDK2 or COX-2 to visualize binding interactions (e.g., hydrogen bonds with Val96 or Arg499) .
  • Kinetic assays : Measure Ki values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

Advanced: How to resolve discrepancies in reported biological activity data?

  • Meta-analysis : Compare assay conditions across studies (e.g., cell lines, incubation times). For example, IC50 variations in CDK inhibition may arise from differences in ATP concentrations .
  • Counter-screening : Test the compound against off-target kinases (e.g., PKA, PKC) to confirm selectivity .
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。